2-Bromoacetyl-4-tert-butylpyridine
Description
2-Bromoacetyl-4-tert-butylpyridine is a pyridine derivative featuring a bromoacetyl group at the 2-position and a bulky tert-butyl substituent at the 4-position. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its bromine atom acts as a reactive site for nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-bromo-1-(4-tert-butylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)8-4-5-13-9(6-8)10(14)7-12/h4-6H,7H2,1-3H3 |
InChI Key |
QDLFOEIBPZIMMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-bromoacetyl-4-tert-butylpyridine with structurally related compounds, focusing on halogen substitution, steric effects, and electronic properties. Insights are drawn from analogous studies on halogen-dependent behavior in coordination complexes, such as those described in .
Halogen Substitution Effects
- Bromoacetyl Group : The bromine atom in 2-bromoacetyl-4-tert-butylpyridine serves as a moderate leaving group due to its electronegativity and polarizability. This contrasts with chloroacetyl analogs (weaker leaving ability) and iodoacetyl derivatives (superior leaving groups but lower stability).
- Electronic Influence: Bromine’s electron-withdrawing effect activates the acetyl group toward nucleophilic attack, a property exploited in alkylation or acylation reactions. Similar halogen-dependent electronic tuning is observed in ruthenium sensitizers, where ligand halogens (Cl⁻, Br⁻, I⁻) modulate redox potentials and light absorption .
Steric and Substituent Effects
- tert-Butyl Group: The 4-tert-butyl substituent imposes steric hindrance, reducing aggregation and enhancing solubility in nonpolar solvents.
- Alternative Substituents : Derivatives with electron-donating groups (e.g., 4-methoxy) may enhance pyridine’s basicity, while electron-withdrawing groups (e.g., 4-nitro) could further activate the bromoacetyl moiety.
Performance in Coordination Chemistry
For example, thiocyanato (SCN⁻) ligands in cis-di(thiocyanato)ruthenium(II) complexes outperform halide ligands (Cl⁻, Br⁻, I⁻) in charge-transfer efficiency due to superior π-backbonding and redox activity . Similarly, the bromoacetyl group’s balance of reactivity and stability may make it advantageous in designing metal-organic frameworks (MOFs) or catalysts compared to more labile iodo or inert chloro analogs.
Data Tables
Table 1: Comparison of Halogenated Pyridine Derivatives
| Compound | Halogen | Substituent | Reactivity (Leaving Group Ability) | Stability | Key Applications |
|---|---|---|---|---|---|
| 2-Bromoacetyl-4-tert-butylpyridine | Br | 4-tert-butyl | Moderate | High | Organic synthesis, ligands |
| 2-Chloroacetyl-4-tert-butylpyridine | Cl | 4-tert-butyl | Low | Very high | Stable intermediates |
| 2-Iodoacetyl-4-tert-butylpyridine | I | 4-tert-butyl | High | Moderate | Rapid alkylation reactions |
| 2-Bromoacetylpyridine (no tert-butyl) | Br | None | Moderate | Moderate | Catalysis, pharmaceuticals |
Table 2: Halogen Effects in Coordination Complexes (Adapted from )
| Ligand (X) | Redox Potential (V vs. NHE) | Absorption λ_max (nm) | Charge-Transfer Efficiency |
|---|---|---|---|
| Cl⁻ | +1.12 | 450 | Low |
| Br⁻ | +1.05 | 470 | Moderate |
| SCN⁻ | +0.92 | 530 | High |
| I⁻ | +0.98 | 490 | Moderate |
Research Findings and Implications
- Reactivity vs. Stability : The bromoacetyl group strikes a balance between reactivity and stability, making it preferable for controlled synthetic applications. This mirrors findings in , where Br⁻ ligands offered intermediate efficiency compared to SCN⁻ or I⁻ .
- Steric Design: The tert-butyl group’s steric protection may mitigate unwanted side reactions, akin to how nanocrystalline TiO₂ films in achieve high surface area without recombination losses .
- Future Directions : Further studies could explore 2-bromoacetyl-4-tert-butylpyridine as a ligand in photovoltaic or catalytic systems, leveraging lessons from ruthenium sensitizer optimization.
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